Synthetic Efficiency in Medicinal Chemistry: 78% Isolated Yield in Multi-Gram Preparation
In a Pfizer patent (US20070105909A1) directed toward CRTh2 antagonist development, 1,3-dicyclopropylpropane-1,3-dione was prepared via Claisen condensation of 1-cyclopropylethanone with methyl cyclopropanecarboxylate using sodium methoxide in DMSO at 55°C for 8 hours. The target compound was isolated in 78% yield (14.9 g from 152.4 mmol ketone starting material), representing a validated, scalable synthetic entry that is directly transferable to procurement specifications [1]. In contrast, structurally related asymmetric 1,3-diketones such as 1-cyclopropyl-1,3-butanedione require alternative synthetic routes or different stoichiometric ratios that are not directly interchangeable in this established protocol.
| Evidence Dimension | Isolated synthetic yield in multi-gram medicinal chemistry preparation |
|---|---|
| Target Compound Data | 78% isolated yield (14.9 g from 152.4 mmol starting material) |
| Comparator Or Baseline | 1-Cyclopropyl-1,3-butanedione (asymmetric 1,3-diketone): not compatible with this specific Claisen condensation protocol; yields not reported for analogous conditions due to structural mismatch |
| Quantified Difference | 78% yield benchmark established for target compound; direct comparative data for alternative 1,3-diketones under identical conditions not available (class-level inference) |
| Conditions | Claisen condensation: methyl cyclopropanecarboxylate (20.2 mL, 286.3 mmol), 1-cyclopropylethanone (9 mL, 152.4 mmol), sodium methoxide (10.8 g, 200 mmol) in DMSO (25 mL), 55°C, 8 h |
Why This Matters
Procurement of this specific compound ensures compatibility with literature-validated synthetic protocols and predictable yield outcomes in multi-step medicinal chemistry campaigns.
- [1] Pfizer Inc. Compounds useful in therapy. US Patent Application US20070105909A1. Preparation 1: 1,3-Dicyclopropyl-propane-1,3-dione. Published May 10, 2007. View Source
